5-Nitro-2-pyridin-2-ylbenzonitrile
Description
5-Nitro-2-pyridin-2-ylbenzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a nitro group at position 5 and a pyridin-2-yl group at position 2.
Properties
Molecular Formula |
C12H7N3O2 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-nitro-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-9-7-10(15(16)17)4-5-11(9)12-3-1-2-6-14-12/h1-7H |
InChI Key |
HEVFQYSXXBFWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyridine derivatives and nitrofuran-based analogs, focusing on molecular features, substituents, and biological implications.
Table 1: Structural Comparison of Pyridine-Substituted Benzonitriles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Nitro-2-(pyridin-2-ylamino)benzonitrile | 945367-17-9 | C₁₂H₈N₄O₂ | 240.22 | Nitro, pyridin-2-ylamino |
| 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile | 876536-95-7 | C₁₆H₁₅N₅O₂ | 309.33 | Nitro, piperazine-linked pyridin-2-yl |
| 2-Chloro-5-cyanopyridine | 33252-28-7 | C₆H₃ClN₂ | 138.56 | Chloro, cyano |
| 5-Nitro-2-pyridin-2-ylbenzonitrile* | N/A | C₁₂H₈N₃O₂ | 238.22 | Nitro, pyridin-2-yl |
*Inferred structure based on nomenclature and analogs.
Key Observations:
The absence of a piperazine moiety (as in 876536-95-7) simplifies the structure, possibly enhancing metabolic stability .
Functional Group Impact :
- The nitro group (common across analogs) is electron-withdrawing, influencing reactivity and electronic properties.
- The pyridin-2-yl group may facilitate metal coordination or π-π stacking in supramolecular systems .
Biological Relevance: While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rats , the pyridinylbenzonitriles in the reviewed evidence lack explicit toxicological data. Structural differences (e.g., nitrofurans vs. pyridinylbenzonitriles) suggest divergent biological pathways.
Table 2: Carcinogenicity Data for Nitrofuran Derivatives
Key Observations:
- Nitrofurans induce organ-specific tumors (e.g., bladder, liver) due to metabolic activation .
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